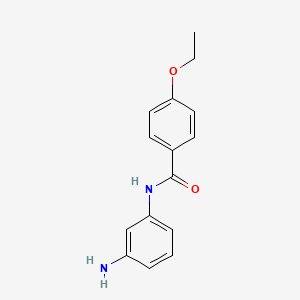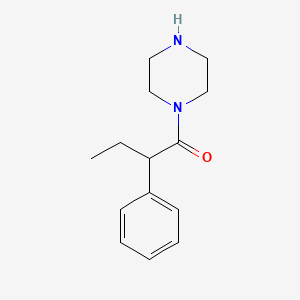
2-Phenyl-1-(piperazin-1-YL)butan-1-one
Vue d'ensemble
Description
“2-Phenyl-1-(piperazin-1-YL)butan-1-one” is a chemical compound . It is also known as “4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride” and "3-phenyl-1-(piperazin-1-yl)butan-1-one" . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “2-Phenyl-1-(piperazin-1-YL)butan-1-one” can be represented by the InChI code: 1S/C14H20N2O/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15H,4,7-12H2;1H .Physical And Chemical Properties Analysis
“2-Phenyl-1-(piperazin-1-YL)butan-1-one” is a powder or oil at room temperature. It has a molecular weight of 268.79 or 232.33 .Applications De Recherche Scientifique
Monoacylglycerol Lipase (MAGL) Inhibition
Phenyl(piperazin-1-yl)methanone derivatives, including 2-Phenyl-1-(piperazin-1-YL)butan-1-one, have been identified as reversible inhibitors of MAGL . MAGL is a therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies . The discovery of these inhibitors could lead to the development of new treatments for these conditions .
Acetylcholinesterase Inhibition
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . This suggests that 2-Phenyl-1-(piperazin-1-YL)butan-1-one could potentially be used in the development of new AD drugs .
Antimicrobial Activity
Although not directly related to 2-Phenyl-1-(piperazin-1-YL)butan-1-one, similar compounds such as 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione have shown antimicrobial activity . This suggests that 2-Phenyl-1-(piperazin-1-YL)butan-1-one could potentially have similar properties and be used in the development of new antimicrobial agents .
Antidepressant Effects
Compounds with a phenyl(piperazin-1-yl)methanone structure have been studied for their effects on the reuptake of biogenic amines . This suggests that 2-Phenyl-1-(piperazin-1-YL)butan-1-one could potentially be used in the development of new antidepressants .
Synthesis of Polyfunctionalized Heterocyclic Compounds
2-(Piperazin-1-yl)quinoline derivatives, which are structurally similar to 2-Phenyl-1-(piperazin-1-YL)butan-1-one, have been used as building blocks for the synthesis of polyfunctionalized heterocyclic compounds . These compounds have pharmacological interest, suggesting that 2-Phenyl-1-(piperazin-1-YL)butan-1-one could potentially be used in a similar manner .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antiproliferative effects against human cancer cell lines
Mode of Action
Compounds with similar structures have been found to exhibit antidepressant properties . They work by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . This leads to an improvement in mood and alleviation of depressive symptoms .
Biochemical Pathways
Based on its potential antidepressant properties, it may influence the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic pathways .
Result of Action
Based on the potential antidepressant properties of similar compounds, it may result in improved mood and alleviation of depressive symptoms .
Propriétés
IUPAC Name |
2-phenyl-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVQYOMNNOYWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(piperazin-1-YL)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



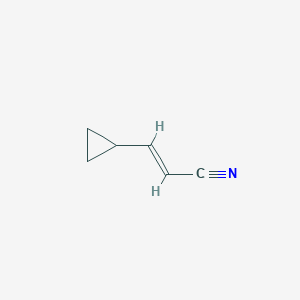


![[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine](/img/structure/B3072029.png)


![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
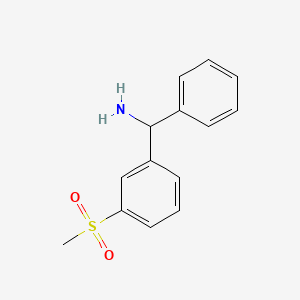
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
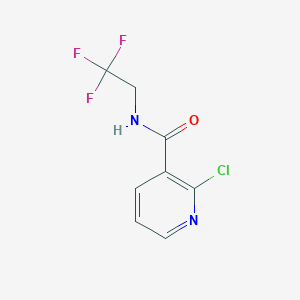
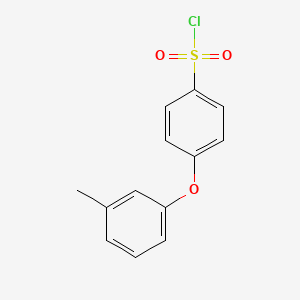
![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
